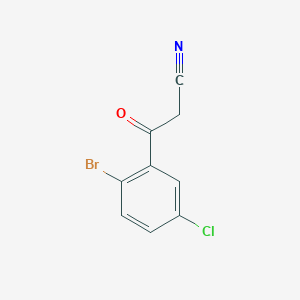
3-Hydroxy Ketoprofen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Ketoprofen typically involves the selective reduction of ketoprofen. One common method includes the use of 1-benzotriazole carboxylic acid chloride as a reagent, which facilitates the activation of the carboxylic and hydroxy groups . The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective reduction and formation of the hydroxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 3-Hydroxy Ketoprofen undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and other oxidized derivatives.
Reduction: Selective reduction of ketoprofen to form this compound.
Substitution: Reactions involving the substitution of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions may involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various hydroxy derivatives, ketones, and substituted compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Hydroxy Ketoprofen has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
作用机制
The mechanism of action of 3-Hydroxy Ketoprofen involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever . The hydroxyl group at the third position may enhance its binding affinity and selectivity towards these enzymes, contributing to its pharmacological effects.
相似化合物的比较
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its long-lasting effects in reducing pain and inflammation.
Uniqueness: 3-Hydroxy Ketoprofen stands out due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compound . This modification can lead to improved solubility, bioavailability, and therapeutic efficacy.
属性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
2-[3-(3-hydroxybenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-10(16(19)20)11-4-2-5-12(8-11)15(18)13-6-3-7-14(17)9-13/h2-10,17H,1H3,(H,19,20) |
InChI 键 |
RHJXPGJIYUQAGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
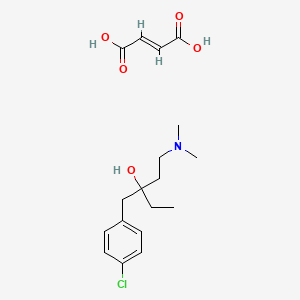
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
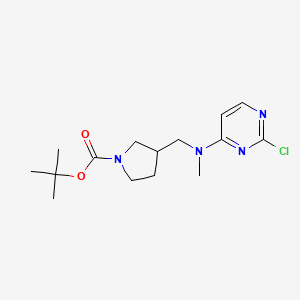

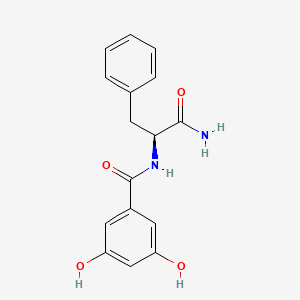


methylphosphonic acid](/img/structure/B15294742.png)
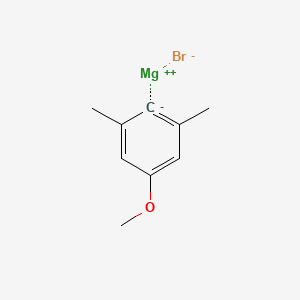
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)
